N-[2-(allyloxy)phenyl]-2-ethoxybenzamide
Description
N-[2-(Allyloxy)phenyl]-2-ethoxybenzamide is a benzamide derivative characterized by an allyloxy-substituted phenyl ring attached to a 2-ethoxybenzamide moiety. This compound belongs to a broader class of benzamides, which are widely studied for their diverse biological activities, including anti-inflammatory, antimicrobial, and enzyme-inhibitory properties. Key structural features include:
- Ethoxy group: A methoxy derivative at the 2-position of the benzamide ring, influencing lipophilicity and electronic properties.
- Amide linkage: Facilitates hydrogen bonding, impacting solubility and intermolecular interactions.
Synthetic routes often involve Wittig rearrangements or nucleophilic substitutions, with characterization via IR spectroscopy (C=O stretch at ~1650 cm⁻¹) and mass spectrometry (molecular ion peaks consistent with calculated molecular weights) .
Properties
Molecular Formula |
C18H19NO3 |
|---|---|
Molecular Weight |
297.3 g/mol |
IUPAC Name |
2-ethoxy-N-(2-prop-2-enoxyphenyl)benzamide |
InChI |
InChI=1S/C18H19NO3/c1-3-13-22-17-12-8-6-10-15(17)19-18(20)14-9-5-7-11-16(14)21-4-2/h3,5-12H,1,4,13H2,2H3,(H,19,20) |
InChI Key |
VVGVSRCKVNCWNX-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2OCC=C |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=CC=CC=C2OCC=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural differences and their implications:
Key Observations :
- Electron-withdrawing groups (e.g., CN, CF₃ in ) increase metabolic stability but reduce solubility compared to allyloxy/ethoxy groups.
- Bulkier substituents (e.g., indole in ) may enhance receptor binding specificity but complicate synthesis.
- Oxygen-containing chains (e.g., phenoxyethoxy in ) improve water solubility via polar interactions.
Physicochemical Properties
- Lipophilicity: Measured via HPLC log k values (). For example: Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides exhibit log k = 1.2–2.5, influenced by alkyl chain length . The allyloxy group in the target compound likely results in intermediate lipophilicity (estimated log P ~3.0), balancing membrane permeability and solubility.
- Thermal Stability: Trifluoromethyl and cyano groups () enhance thermal stability (decomposition >250°C), whereas allyloxy derivatives may decompose at lower temperatures (~150–200°C) due to unsaturated bonds .
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